molecular formula C11H14BrNO B377424 N-(2-bromophenyl)-3-methylbutanamide

N-(2-bromophenyl)-3-methylbutanamide

Cat. No.: B377424
M. Wt: 256.14g/mol
InChI Key: QRBSCEGGSMVYSA-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-methylbutanamide is an amide derivative characterized by a 2-bromophenyl group attached to a 3-methylbutanamide backbone. The bromine atom at the ortho position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may enhance halogen bonding interactions in biological systems . Its structural simplicity allows for versatile modifications, making it a candidate for comparative studies with analogs.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14g/mol

IUPAC Name

N-(2-bromophenyl)-3-methylbutanamide

InChI

InChI=1S/C11H14BrNO/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

QRBSCEGGSMVYSA-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=CC=C1Br

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency: Compound 6e () achieves 93% yield, suggesting that electron-withdrawing groups (e.g., bromine) and polar substituents (dimethylamino, phenoxy) enhance reaction efficiency in heterocyclic synthesis .
  • Halogen Effects : Replacing bromine (target compound) with chlorine (CFMB, ) may alter electronic properties and receptor binding. Bromine’s larger size could improve target affinity but reduce solubility compared to chlorine.

Pharmacological and Physicochemical Properties

  • CFMB () : As a GPR43 agonist, its 4-chlorophenyl and fluorothiazole groups likely enhance receptor interaction through hydrophobic and halogen-bonding interactions. The target compound’s bromophenyl group may exhibit similar binding but with altered pharmacokinetics due to bromine’s higher molecular weight .
  • LogP Estimates :
    • Target Compound : Bromine’s electronegativity and aryl group may increase logP (lipophilicity) compared to N-(2-ethylphenyl)-3,3-dimethylbutanamide, where ethyl is less polar.
    • Fluorophenyl Derivatives () : Fluorine’s electronegativity could further elevate logP, enhancing membrane permeability but risking toxicity.

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